molecular formula C9H6BrClF3N B13701199 N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13701199
M. Wt: 300.50 g/mol
InChI Key: QRXNFBUOKZEDTA-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroacetimidoyl chloride moiety attached to a phenyl ring. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-methylphenylamine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with thionyl chloride to introduce the chloride group, yielding the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The trifluoroacetimidoyl chloride moiety can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents like dichloromethane or acetonitrile being commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-2-chloroacetamide
  • N-(2-Bromo-4-methylphenyl)-2-phenylacetamide
  • N-(2-Bromo-4-methylphenyl)-2-pyrazinecarboxamide

Uniqueness

N-(2-Bromo-4-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H6BrClF3N

Molecular Weight

300.50 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6BrClF3N/c1-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3

InChI Key

QRXNFBUOKZEDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

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